molecular formula C6H3Cl2NO2 B189603 4,6-Dichloronicotinic acid CAS No. 73027-79-9

4,6-Dichloronicotinic acid

Cat. No.: B189603
CAS No.: 73027-79-9
M. Wt: 192 g/mol
InChI Key: ILMIEWNDXAKVNI-UHFFFAOYSA-N
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Description

4,6-Dichloronicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

This compound can be synthesized by the hydrolysis of Sodium hydroxide and this compound ethyl ester . It is used as organic synthesis intermediates and pharmaceutical intermediates, mainly in laboratory research and development processes and chemical production processes .


Molecular Structure Analysis

The molecular formula of this compound is C6H3Cl2NO2 . The molecular weight is 192.00 . The SMILES string is OC(=O)c1cnc(Cl)cc1Cl .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 337.0±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The molar refractivity is 41.1±0.3 cm3 .

Scientific Research Applications

1. Synthesis and Evaluation of Analogues

4,6-Dichloronicotinic acid is integral in the synthesis of HYNIC (6-hydrazinonicotinic acid) analogues. These analogues are pivotal as bifunctional chelators for technetium, employed in radiolabelling bioconjugates with Tc-99m for medical imaging. The structure and efficiency of these complexes are critical in medical diagnostics, although they exhibit some complexity and heterogeneity (Meszaros et al., 2011).

2. Cross-Coupling Reactions in Organic Synthesis

The compound plays a significant role in cross-coupling reactions. Specifically, it acts as a tunable directing group in these reactions, producing selective substitution products. This property is utilized in the generation of various nicotinic acids and triazole derivatives, essential in the synthesis of numerous compounds in organic chemistry (Houpis et al., 2010).

3. Study of Solid-Liquid Equilibrium Behavior

In the realm of physical chemistry and material science, this compound's properties in different phases are of interest. Its behavior in solid and solution phases has been extensively studied. Techniques like Hirshfeld surface analysis and dipole moment calculations are employed to understand its properties in various solvents, which is critical for understanding its solubility and interactions at the molecular level (Guo et al., 2021).

4. Vibrational Spectroscopy and Molecular Structure Analysis

This compound has been a subject in the field of spectroscopy, where its molecular structure and vibrational frequencies are analyzed using Fourier transform infrared and Raman spectroscopy. These studies are crucial for understanding the molecular interactions and stability of its conformers, providing insights into its chemical properties and potential applications in various fields (Karabacak & Kurt, 2008).

Safety and Hazards

4,6-Dichloronicotinic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of inhalation, it is advised to remove the victim to fresh air and give artificial respiration .

Properties

IUPAC Name

4,6-dichloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMIEWNDXAKVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355755
Record name 4,6-dichloronicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73027-79-9
Record name 4,6-Dichloronicotinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-dichloronicotinic acid
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Record name 4,6-Dichloronicotinic Acid73027-79-9
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Synthesis routes and methods I

Procedure details

Sodium hydroxide (40 mL, 6.25 M solution) was added to a stirred solution of 4,6-dichloronicotinic acid ethyl ester (22) (25.95 g, 118 mmol) in 4:1:1 THF/MeOH/water (600 mL). After 30 minutes, the reaction mixture was acidified to pH 2 with concentrated HCl, diluted with 1:1 EtOAc/Et2O and washed with water and brine. The organic layer was dried (Na2SO4) and concentrated. The resulting off-white solid was twice concentrated from toluene to give the desired product (23) as a white solid (21.73 g, 96%).
Quantity
40 mL
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reactant
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25.95 g
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reactant
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THF MeOH water
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600 mL
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EtOAc Et2O
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Synthesis routes and methods II

Procedure details

To a solution of methyl 4,6-dichloronicotinate in a mixture of THF (400 ml), MeOH (100 ml) and H2O (100 ml) was added a solution of NaOH (10 g) in 40 ml H2O. The mixture was stirred for 40 min, at room temp. Then, the solvents were reduced and it was acidified with conc. HCl to a pH of about 2. It was extracted using a mixture of Et2O/EtOAc and the organic layer was dried with Na2SO4. The solvents were removed and the residue dried in vacuo to obtain the title compound as a white solid (12.3 g, 69%). Rf (CHCl3/MeOH 10:1)=0.85. 1H-NMR (300 MHz, DMSO-D6): δ=8.80 (s, 1H), 7.90 (s, 1H).
Quantity
0 (± 1) mol
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100 mL
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100 mL
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10 g
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40 mL
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Yield
69%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Sodium hydroxide (40 mL, 6.25 M solution) was added to a stirred solution of 4,6-dichloronicotinic acid ethyl ester (22) (25.95 g, 118 mmol) in 4:1:1 THF:MeOH:water (600 mL). After 30 minutes, the reaction mixture was acidified to pH 2 with concentrated HCl, diluted with 1:1 EtOAc:Et2O and washed with water and brine. The organic layer was dried (Na2SO4) and concentrated. The resulting off-white solid was twice concentrated from toluene to give the desired product (23) as a white solid (21.73 g, 96%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
25.95 g
Type
reactant
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0 (± 1) mol
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600 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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